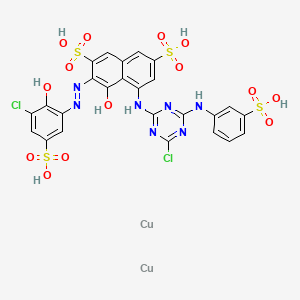
Methyl 3-bromo-6-chloropicolinate
Übersicht
Beschreibung
“Methyl 3-bromo-6-chloropicolinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-6-chloropicolinate” is 1S/C7H5BrClNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-bromo-6-chloropicolinate” is a solid or semi-solid or liquid compound . The compound is typically shipped at normal temperatures .Wissenschaftliche Forschungsanwendungen
Alternative Fumigants and Environmental Impact
Research on alternatives to methyl bromide fumigation, due to its ozone-depleting effects, has explored water-soluble formulations of fumigants like chloropicrin and their application through drip irrigation systems. This approach aims for economic and environmental benefits, reducing worker exposure and allowing for the combination of fumigants. Studies developed techniques for applying these alternatives effectively, focusing on optimal application rates, soil conditions, and the use of plastic mulches to enhance application efficiency (Ajwa et al., 2002).
Health Implications of Chloropicrin Use
The health effects of chloropicrin, a potential alternative to methyl bromide, have been reviewed, highlighting its use in agriculture and the associated health risks. The review suggests the need for further research and mitigation measures to minimize human exposure and health risks associated with chloropicrin applications in agricultural settings (Oriel et al., 2009).
Vegetable Crop Production Alternatives
In Florida, the phase-out of methyl bromide led to research on alternatives for controlling soil-borne pests in vegetable crop production. Alternatives such as 1,3-dichloropropene and chloropicrin have been studied for their efficacy, highlighting the absence of a definitive one-to-one replacement and the importance of combining active ingredients for effective pest management (Santos & Gilreath, 2006).
Electrochemical Surface Finishing and Energy Storage
The review of electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures discusses the progress in electroplating and energy storage applications. This technology has regained interest due to the ability to handle RTILs more easily, offering environmentally friendly solutions for electroplating and energy storage (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-bromo-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPBNNLVCVDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673233 | |
| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214328-96-7 | |
| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)



![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)




![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)

